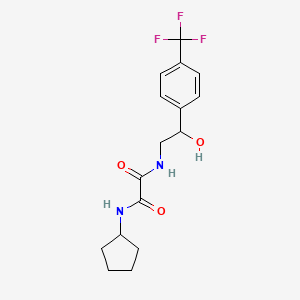

N1-cyclopentyl-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-cyclopentyl-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide” is a complex organic compound. It contains a cyclopentyl group (a cycloalkane ring with five carbon atoms), a trifluoromethyl group (a carbon atom linked to three fluorine atoms), and an oxalamide group (a type of amide). The presence of these groups suggests that this compound could have interesting chemical and physical properties .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it’s reacted. The presence of the trifluoromethyl group, for example, could make it a good candidate for reactions involving nucleophilic substitution .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has gained widespread use due to its mild reaction conditions and compatibility with various functional groups. The success of SM coupling relies on organoboron reagents, which play a crucial role in transmetalation during the reaction .

Role of N-cyclopentyl-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide: This compound can serve as an organoboron reagent in SM coupling. Its stability, ease of preparation, and environmental friendliness make it attractive for this purpose. Researchers have tailored its properties to suit specific coupling conditions .

Anti-Alzheimer Activity

Background: Benzamide derivatives have drawn attention for their potential in treating Alzheimer’s disease. These compounds exhibit diverse biological activities, including anti-Alzheimer effects.

N-cyclopentyl-3-hydroxy-4-methoxybenzamide: The compound N-cyclopentyl-3-hydroxy-4-methoxybenzamide, structurally related to our target compound, has shown promise as an anti-Alzheimer agent . Further exploration of similar derivatives may reveal additional therapeutic potential.

Protodeboronation in Organic Synthesis

Context: Protodeboronation involves the removal of boron from boronic esters. While alkyl boronic esters have been well-studied, protodeboronation remains less explored.

Potential Application: N-cyclopentyl-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide could serve as a substrate for catalytic protodeboronation reactions. Investigating its behavior in this context may lead to novel synthetic methodologies .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N'-cyclopentyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O3/c17-16(18,19)11-7-5-10(6-8-11)13(22)9-20-14(23)15(24)21-12-3-1-2-4-12/h5-8,12-13,22H,1-4,9H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXZNOCFGLTLJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)

![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)